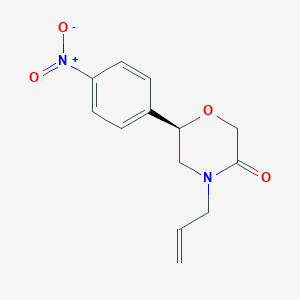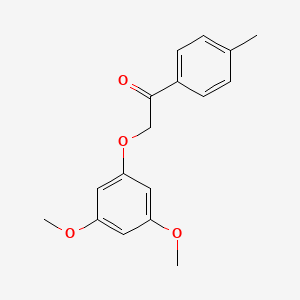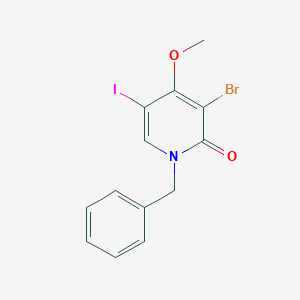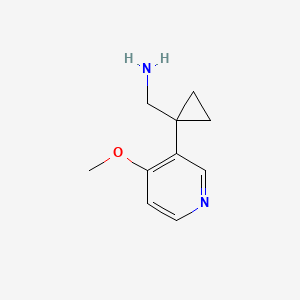
2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester is an organic compound with a complex structure that includes both amino and benzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminobenzoic acid with benzyl mercaptan under specific conditions to introduce the benzylsulfanyl group. This is followed by esterification with ethanol to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Similar structure but lacks the benzylsulfanyl group.
2,3-Diaminobenzoic acid: Similar structure but lacks the benzylsulfanyl group and ethyl ester.
Uniqueness
2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester is unique due to the presence of both amino and benzylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The ethyl ester group also enhances its solubility and stability compared to similar compounds .
Properties
CAS No. |
921222-18-6 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2,3-diamino-6-benzylsulfanylbenzoate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-16(19)14-13(9-8-12(17)15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10,17-18H2,1H3 |
InChI Key |
SFQZUYGZSPKFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid](/img/structure/B12638958.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)





![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)

